molecular formula C15H15ClO4 B13966448 2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester

2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester

Cat. No.: B13966448
M. Wt: 294.73 g/mol
InChI Key: DJTGVDNPICCOPT-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring, a carboxylic acid group, a chlorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester typically involves multiple steps. One common method involves the esterification of 2-Cyclohexene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with similar structural features but lacking the chlorophenyl and ethyl ester groups.

    2-Cyclohexanonecarboxylic acid ethyl ester: Similar in structure but with a ketone group instead of the hydroxyl group.

    Chlorogenic acid: Contains a chlorophenyl group but differs significantly in overall structure.

Uniqueness

2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15ClO4

Molecular Weight

294.73 g/mol

IUPAC Name

ethyl 6-(2-chlorophenyl)-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C15H15ClO4/c1-2-20-15(19)14-11(7-9(17)8-13(14)18)10-5-3-4-6-12(10)16/h3-6,8,11,14,18H,2,7H2,1H3

InChI Key

DJTGVDNPICCOPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=O)C=C1O)C2=CC=CC=C2Cl

Origin of Product

United States

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